![molecular formula C18H18N4O2 B2987122 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 902845-52-7](/img/structure/B2987122.png)
2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
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Description
2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone, also known as BIPPE, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. BIPPE is a small molecule that belongs to the class of isoxazole derivatives and has a molecular weight of 416.5 g/mol.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds with similar structural frameworks, including pyridine derivatives and benzothiazole amino derivatives, have been synthesized and tested for their antimicrobial activity. These studies involve the preparation of various analogs through condensation reactions and their evaluation against bacterial and fungal strains, showing variable and modest antimicrobial activities (Patel, Agravat, & Shaikh, 2011).
Antiproliferative and Structural Exploration
- Another study reported the synthesis of a novel bioactive heterocycle, which was evaluated for antiproliferative activity. The compound's structure was characterized using various spectral methods, and its solid-state intermolecular interactions were analyzed through Hirshfeld surface analysis, highlighting its potential for further biological applications (Benaka Prasad et al., 2018).
Antiviral Activity
- Synthesis of heterocyclic compounds containing the pyridine moiety has been explored for antiviral activity, particularly against HSV1 and HAV-MBB. These studies demonstrate the potential of such compounds in developing new antiviral agents, based on their structural properties and bioactivities (Attaby et al., 2006).
Green Synthesis and Crystal Structure
- Eco-friendly microwave-assisted synthesis of benzothiazole-piperazine derivatives and their crystal structure analysis have been reported, illustrating the efficient synthesis and detailed structural characterization of these compounds. This approach not only offers a green synthesis method but also provides insights into the compounds' molecular conformation (Said et al., 2020).
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(13-15-14-5-1-2-6-16(14)24-20-15)22-11-9-21(10-12-22)17-7-3-4-8-19-17/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGXPHDFCSRPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone |
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